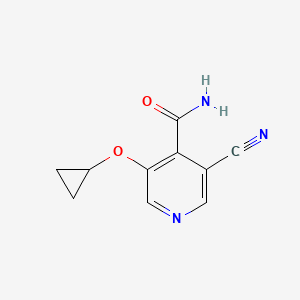
N'-(3,4-Dihydroxybenzylidene)Benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dihydroxybenzylidene)Benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzohydrazide moiety linked to a 3,4-dihydroxybenzylidene group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3,4-Dihydroxybenzylidene)Benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 3,4-dihydroxybenzaldehyde with benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process is catalyst-free and environmentally friendly, yielding the desired product in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-Dihydroxybenzylidene)Benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dihydroxybenzylidene)Benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl groups on the benzylidene moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the original compound.
Scientific Research Applications
N’-(3,4-Dihydroxybenzylidene)Benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antioxidant, antimicrobial, and anticancer properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3,4-Dihydroxybenzylidene)Benzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by forming a stable complex with the enzyme’s active site . This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-4-tert-butylbenzohydrazide: Similar structure but with a tert-butyl group instead of hydroxyl groups.
N’-Benzylidene-2-hydroxymethylbenzohydrazide: Contains a hydroxymethyl group instead of dihydroxy groups.
Uniqueness
N’-(3,4-Dihydroxybenzylidene)Benzohydrazide is unique due to the presence of two hydroxyl groups on the benzylidene moiety, which imparts distinct chemical reactivity and biological activity. These hydroxyl groups enhance its antioxidant properties and enable specific interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-6-10(8-13(12)18)9-15-16-14(19)11-4-2-1-3-5-11/h1-9,17-18H,(H,16,19)/b15-9+ |
InChI Key |
GJRUGAROKNDLDX-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)


![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
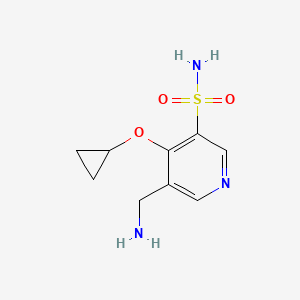
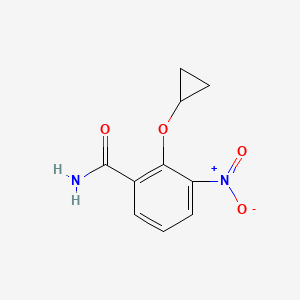
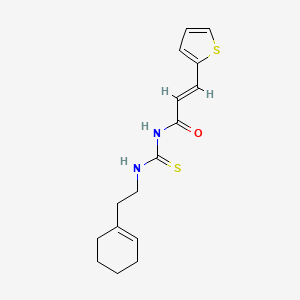
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
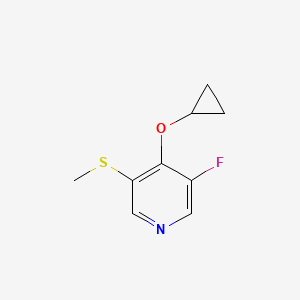
![1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B14811917.png)
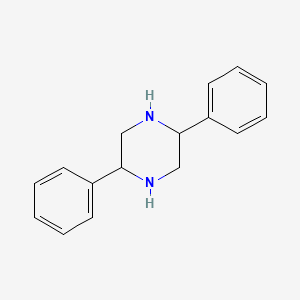
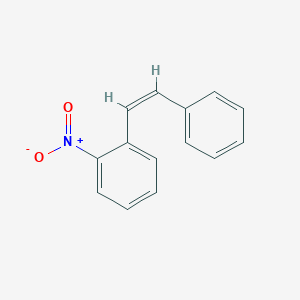
![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
